molecular formula C11H12N4O2 B1449627 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one CAS No. 500861-70-1

6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one

Cat. No. B1449627
M. Wt: 232.24 g/mol
InChI Key: DSMQEMMXWXWKGR-UHFFFAOYSA-N
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Description

6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one is a heterocyclic organic compound. It has drawn significant interest in the scientific community due to its potential applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds were synthesized by replacing the glutamic acid part of the Pemetrexed drug with primary, secondary, and aryl amines in high yields using diethylphosphorocyanidate (DEPC) as a peptide coupling agent . Another method involves aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .


Molecular Structure Analysis

The molecular formula of 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one is C11H12N4O2. The 3D structures of similar derivatives were determined based on the modification of a known structure using the Sybyl program .


Chemical Reactions Analysis

The halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction . Substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups have been reported .

Scientific Research Applications

  • Transformations of Pyrimidines : A study by Botta et al. (1985) demonstrated the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-alkyl(and 2-aryl)amino-derivatives. This indicates the chemical versatility of pyrimidine derivatives, which could be relevant in various chemical synthesis processes (Botta, Angelis, Finizia, Gambacorta, & Nicoletti, 1985).

  • Isostructural Nature in Crystal Structure : Trilleras et al. (2009) studied compounds including 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine, finding them to be isostructural and essentially isomorphous. This research contributes to the understanding of the crystal and molecular structures of analogous compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

  • Synthesis and Structural Analysis : Jadhav et al. (2022) synthesized pyrimidine derivatives and performed structural characterizations, indicating the compound's relevance in the development of novel chemical entities (Jadhav, Jadhav, Kale, & Sirsat, 2022).

  • Synthesis and Chemical Reactivity : Farouk, Ibrahim, and El-Gohary (2021) investigated the chemical behavior of a compound similar to "6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one," exploring its potential in constructing nitrogen heterocyclic compounds, which could be significant in pharmaceutical research (Farouk, Ibrahim, & El-Gohary, 2021).

  • Synthesis and DFT Studies of Pyrimidin-1(2H)-ylaminofumarate Derivatives : Saracoglu et al. (2020) focused on the synthesis of various Pyrimidine derivatives and their quantum chemical properties, highlighting the compound's significance in the field of material science (Saracoglu, Kokbudak, Yilmazer, & Kandemirli, 2020).

  • Synthesis for Imaging in Parkinson's Disease : Wang et al. (2017) synthesized a compound related to pyrimidin-4(3H)-one for potential PET imaging in Parkinson's disease, indicating its application in neurological research (Wang, Gao, Xu, & Zheng, 2017).

  • Antifungal Effects : Jafar et al. (2017) studied the antifungal effects of some derivatives of 6-methoxy-N, N-dimethylpyrimidin-2-amine, including against fungi like Aspergillus terreus and Aspergillus niger, demonstrating the compound's potential in antifungal applications (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

  • NMR Data Analysis : Sørum et al. (2010) performed chemical shift assignments of N‐substituted 6‐(4‐methoxyphenyl)‐7H‐pyrrolo[2, 3‐d]pyrimidin‐4‐amines, contributing to the understanding of these compounds in spectroscopic studies (Sørum, Simić, Sundby, & Hoff, 2010).

Future Directions

The future directions for the research on 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. The development of more efficient synthesis methods and a deeper understanding of its mechanism of action could also be areas of interest .

properties

IUPAC Name

4-amino-2-(4-methoxyanilino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMQEMMXWXWKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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